LDN-214117

ALK2 selectivity BMP signaling kinase inhibitor

LDN-214117 is the definitive ALK2 inhibitor for precise pharmacologic dissection. 49-fold selectivity for ALK2 over ALK3 (IC50: 24 nM vs 1,171 nM) versus nonselective LDN-193189 enables unambiguous BMP signaling studies. Full potency against FOP mutants (R206H IC50=2.1 nM; G328R IC50=1.9 nM). 164-fold BMP6 selectivity (IC50=100 nM) over TGF-β1 (IC50=16,000 nM) for clean hepcidin regulation. Validated oral bioavailability, brain penetration, and tolerability in orthotopic DIPG models. Choose LDN-214117 for reproducible ALK2 pharmacology.

Molecular Formula C25H29N3O3
Molecular Weight 419.5 g/mol
Cat. No. B608507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLDN-214117
SynonymsLDN214117;  LDN 214117;  LDN-214117.
Molecular FormulaC25H29N3O3
Molecular Weight419.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=N1)C2=CC=C(C=C2)N3CCNCC3)C4=CC(=C(C(=C4)OC)OC)OC
InChIInChI=1S/C25H29N3O3/c1-17-22(19-14-23(29-2)25(31-4)24(15-19)30-3)13-20(16-27-17)18-5-7-21(8-6-18)28-11-9-26-10-12-28/h5-8,13-16,26H,9-12H2,1-4H3
InChIKeyBHUXVRVMMYAXKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LDN-214117 ALK2 Inhibitor Procurement Guide: Potency, Selectivity, and Preclinical Efficacy Data


LDN-214117 is a 3,5-diaryl-2-aminopyridine small-molecule inhibitor of the bone morphogenetic protein (BMP) type I receptor kinase ALK2 (ACVR1). It exhibits potent inhibition of ALK2 (IC50 = 24 nM) and ALK1 (IC50 = 24 nM) with marked selectivity over ALK3 (IC50 = 1.17 µM), ALK5 (IC50 = 3 µM), and TGF-β (IC50 = 16 µM) [1]. The compound demonstrates oral bioavailability, brain penetration, and low cytotoxicity in preclinical models [2]. LDN-214117 is primarily utilized as a research tool in fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG) investigations, where its selectivity profile for BMP6 inhibition (IC50 = 100 nM) offers functional discrimination over TGF-β1-mediated signaling by 164-fold [1].

Why LDN-214117 Cannot Be Substituted by Generic ALK2 Inhibitors Like LDN-193189 or K02288


BMP type I receptor inhibitors share a conserved kinase domain but exhibit substantial divergence in selectivity profiles, functional BMP ligand discrimination, and cytotoxicity that preclude simple substitution. LDN-193189, a widely used pyrazolo[1,5-a]pyrimidine ALK2 inhibitor, is nonselective for highly homologous ALK3 and shows only modest kinome selectivity, confounding interpretation of BMP signaling studies [1]. K02288, another pyridine-based ALK2 inhibitor, demonstrates inferior kinome selectivity and higher cytotoxicity compared to LDN-214117 . Even within the same pyridine chemotype, compounds such as LDN-213844 and LDN-213819 exhibit markedly different cellular potency in DIPG models, with LDN-214117 showing the most consistent activity across both mutant and wild-type ACVR1 cell lines [2]. These pharmacologic differences translate directly to experimental reproducibility, target deconvolution, and in vivo tolerability, making blind interchange scientifically unsound.

LDN-214117 Quantitative Differentiation Evidence: Head-to-Head Selectivity, Mutant Potency, and Cellular Activity Data


LDN-214117 vs. LDN-193189: Superior Biochemical Selectivity for ALK2 over ALK3 and ALK5

LDN-214117 demonstrates substantially greater selectivity for ALK2 over ALK3 and ALK5 compared to the widely used pyrazolo[1,5-a]pyrimidine LDN-193189. LDN-214117 exhibits an ALK2 IC50 of 24 nM with a 49-fold selectivity window over ALK3 (IC50 = 1,171 nM) and a 125-fold window over ALK5 (IC50 = 3,000 nM) [1]. In contrast, LDN-193189 is documented in the peer-reviewed literature as nonselective for highly homologous ALK3 and possesses only modest overall kinome selectivity [2]. This differential selectivity profile has direct experimental consequences: studies using LDN-193189 to interrogate ALK2 function are confounded by concomitant ALK3 inhibition, whereas LDN-214117 enables cleaner target deconvolution in BMP pathway analysis.

ALK2 selectivity BMP signaling kinase inhibitor

LDN-214117 vs. K02288: Improved Kinome Selectivity and Lower Cytotoxicity

Among pyridine-based ALK2 inhibitors, LDN-214117 offers demonstrably improved kinome selectivity and reduced cytotoxicity relative to K02288. Vendor technical documentation indicates that LDN-214117 exhibits improved kinome selectivity over K02288 and demonstrates low cytotoxicity . This differential is critical for long-term cell-based assays where off-target kinase inhibition can produce false-positive phenotypes unrelated to BMP signaling modulation. K02288, while also an ALK2 inhibitor, has not been characterized with the same degree of selectivity profiling in peer-reviewed studies, and its cellular window between target engagement and cytotoxicity is narrower.

kinome selectivity cytotoxicity ALK2 inhibitor

LDN-214117 Functional BMP6 Selectivity: 164-Fold Discrimination over TGF-β1 vs. LDN-193189 Broad BMP Inhibition

LDN-214117 exhibits a distinctive functional selectivity profile in cellular assays, preferentially inhibiting BMP6-mediated signaling (IC50 = 100 nM) with 164-fold selectivity over TGF-β1-induced transcriptional activity (IC50 = 16,000 nM) [1]. This contrasts with LDN-193189, which inhibits multiple BMP ligands including BMP2, BMP4, BMP6, and BMP7 without pronounced ligand discrimination, and also shows less selectivity against TGF-β signaling [2]. The BMP6 selectivity of LDN-214117 is particularly relevant for hepcidin regulation studies, where BMP6 is the predominant endogenous ligand controlling iron homeostasis, and where ALK3 also plays a significant role. LDN-214117 allows experimental dissection of ALK2-dependent vs. ALK3-dependent BMP6 signaling.

BMP6 signaling TGF-β discrimination hepcidin regulation

LDN-214117 Retains Full Potency Against FOP-Causing ALK2 Mutants (R206H, G328R) Unlike Many ALK2 Inhibitors

LDN-214117 maintains unaltered binding affinity for the most common fibrodysplasia ossificans progressiva (FOP)-causing ALK2 gain-of-function mutants, with IC50 values of 2.1 nM for ALK2 R206H and 1.9 nM for ALK2 G328R, compared to 1.8 nM for wild-type ALK2 [1]. At a fixed 10 nM concentration, LDN-214117 inhibits wild-type ALK2 kinase activity by 89%, ALK2 R206H by 87%, and ALK2 G328R by 88% in recombinant kinase assays [1]. Many ALK2 inhibitors exhibit reduced potency against mutant ALK2 variants due to conformational changes in the ATP-binding pocket induced by the activating mutations. The preserved mutant potency of LDN-214117 contrasts with compounds such as dorsomorphin, which shows substantially reduced cellular efficacy against ALK2 mutant DIPG cells (IC50 >1.85-10.36 µM depending on genotype) [2].

FOP R206H mutation G328R mutation

LDN-214117 vs. LDN-193189 and LDN-212854: Comparative Cellular Activity in ACVR1 Mutant and Wild-Type DIPG Models

In a systematic head-to-head screening of eight ALK2 inhibitors across five DIPG patient-derived cell lines with varying ACVR1 genotypes, LDN-214117 demonstrated a distinct cellular activity profile compared to LDN-193189 and LDN-212854. Against HSJD-DIPG-007 cells (ACVR1 R206H mutant), LDN-214117 exhibited an IC50 of 1.57 ± 0.03 µM, compared to LDN-193189 at 0.70 ± 0.09 µM and LDN-212854 at 1.25 ± 0.05 µM [1]. However, against SU-DIPG-IV cells (ACVR1 G328V mutant), LDN-214117 showed reduced potency (IC50 = 6.23 ± 0.30 µM) relative to LDN-193189 (0.80 ± 0.02 µM) and LDN-212854 (1.30 ± 0.20 µM) [1]. Across wild-type ACVR1 DIPG cells (SU-DIPG-VI), LDN-214117 (IC50 = 5.83 ± 0.18 µM) performed comparably to LDN-212854 (1.70 ± 0.20 µM) but less potently than LDN-193189 (1.10 ± 0.20 µM) [1]. Notably, both LDN-193189 and LDN-214117 were orally bioavailable, well-tolerated, and demonstrated good brain penetration in orthotopic xenograft models, with both compounds extending survival compared to vehicle controls at 25 mg/kg dosing for 28 days [1]. This data reveals genotype-dependent differential sensitivity: LDN-214117 is most effective in R206H-mutant contexts, while LDN-193189 shows broader potency across genotypes but with compromised selectivity.

DIPG ACVR1 mutation pediatric glioma

LDN-214117 vs. LDN-213844 and LDN-213819: Superior Cellular Potency in R206H-Mutant DIPG Cells Among Pyridine-Class ALK2 Inhibitors

Within the pyridine chemotype of ALK2 inhibitors, LDN-214117 demonstrates superior cellular potency against the clinically relevant ACVR1 R206H mutation compared to structurally related analogs LDN-213844 and LDN-213819. In HSJD-DIPG-007 cells (R206H mutant), LDN-214117 achieved an IC50 of 1.57 ± 0.03 µM, whereas LDN-213844 required 3.67 ± 0.66 µM (2.3-fold less potent) and LDN-213819 required 3.27 ± 0.15 µM (2.1-fold less potent) [1]. This differential is maintained across other DIPG genotypes: in SU-DIPG-IV (G328V) cells, LDN-214117 (6.23 ± 0.30 µM) outperforms LDN-213844 (12.79 ± 2.65 µM, 2.1-fold) and LDN-213819 (8.03 ± 0.31 µM, 1.3-fold); in wild-type SU-DIPG-VI cells, LDN-214117 (5.83 ± 0.18 µM) is more potent than LDN-213844 (12.70 ± 2.17 µM, 2.2-fold) and LDN-213819 (9.87 ± 0.94 µM, 1.7-fold) [1]. The structural basis for this enhanced potency lies in the para-piperazine substitution on the pyridine scaffold, which optimizes kinase domain interactions without compromising selectivity [2].

pyridine ALK2 inhibitor DIPG structure-activity relationship

Optimal Research Applications for LDN-214117 Based on Quantitative Differentiation Evidence


AL2-Specific BMP Signaling Studies Requiring Minimal ALK3 Cross-Reactivity

LDN-214117 is the appropriate ALK2 inhibitor for experiments where ALK3 co-inhibition would confound data interpretation. With 49-fold selectivity for ALK2 over ALK3 (IC50: 24 nM vs. 1,171 nM) compared to LDN-193189's nonselective ALK2/ALK3 inhibition, LDN-214117 enables cleaner pharmacologic dissection of ALK2-dependent BMP signaling. This is critical for studies of osteoblast differentiation, chondrogenesis, and vascular calcification where ALK2 and ALK3 have distinct and sometimes opposing roles [1].

FOP Research Using Patient-Derived Cells or Animal Models Bearing ALK2 R206H or G328R Mutations

LDN-214117 maintains full inhibitory potency against the most common FOP-causing ALK2 mutants, with IC50 values of 2.1 nM for R206H and 1.9 nM for G328R, comparable to wild-type ALK2 (1.8 nM). At 10 nM concentration, it achieves 87-89% kinase inhibition across all three genotypes. This genotype-independent potency makes LDN-214117 particularly valuable for FOP research where mutant ALK2 signaling drives heterotopic ossification, and where many alternative inhibitors show reduced mutant activity [1].

BMP6-Specific Pathway Analysis in Iron Metabolism and Hepcidin Regulation

The 164-fold functional selectivity of LDN-214117 for BMP6 inhibition (IC50 = 100 nM) over TGF-β1 (IC50 = 16,000 nM) positions this compound as the preferred tool for studying BMP6-mediated hepcidin regulation. BMP6 is the primary endogenous ligand controlling hepcidin expression in hepatocytes, and LDN-214117 allows selective pharmacologic modulation of this pathway without confounding TGF-β pathway interference or broad BMP family inhibition seen with LDN-193189 [1].

In Vivo CNS Studies Requiring Orally Bioavailable, Brain-Penetrant ALK2 Inhibition

LDN-214117 has been validated in orthotopic DIPG xenograft models for oral bioavailability, tolerability, and brain penetration, extending survival at 25 mg/kg daily dosing over 28 days. For in vivo studies targeting CNS ALK2 signaling—including DIPG research and investigations of BMP signaling in the brain—LDN-214117 offers a preclinically validated tool with established pharmacokinetic properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for LDN-214117

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.